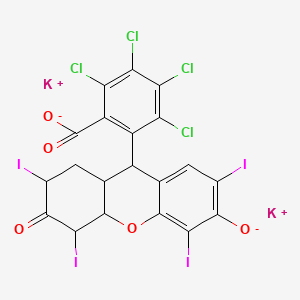
Isooctyl gallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl gallate is an ester of gallic acid and isooctanol. It is a derivative of gallic acid, which is a naturally occurring phenolic compound found in various plants. This compound is known for its antioxidant properties and is used in various industries, including food, cosmetics, and pharmaceuticals, to prevent oxidation and extend the shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isooctyl gallate can be synthesized through the esterification of gallic acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and derivatives.
Wissenschaftliche Forschungsanwendungen
Isooctyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used as a preservative in food and cosmetics to extend shelf life and maintain product quality
Wirkmechanismus
Isooctyl gallate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl gallate
- Propyl gallate
- Methyl gallate
- Ethyl gallate
Comparison
Isooctyl gallate is unique due to its branched isooctyl group, which provides better solubility and stability compared to other gallates. This makes it more effective as an antioxidant in various applications. Additionally, its larger molecular size may contribute to its enhanced ability to interact with biological membranes and proteins .
Eigenschaften
CAS-Nummer |
52655-08-0 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
6-methylheptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3 |
InChI-Schlüssel |
GJCYPSBOSGWHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


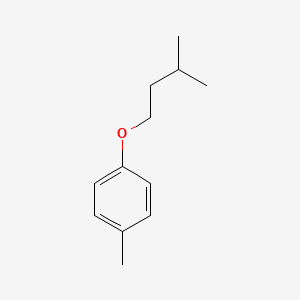
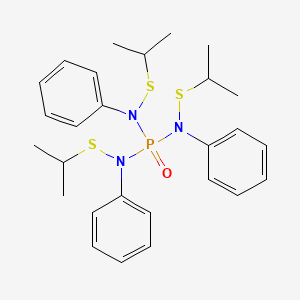
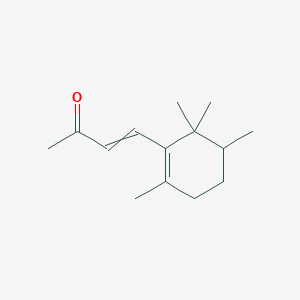
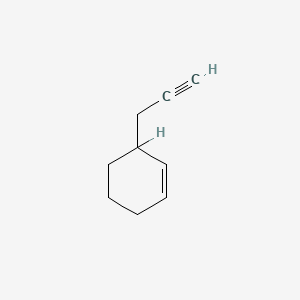
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
